

Application Notes: GSK3179106 In Vitro Assays

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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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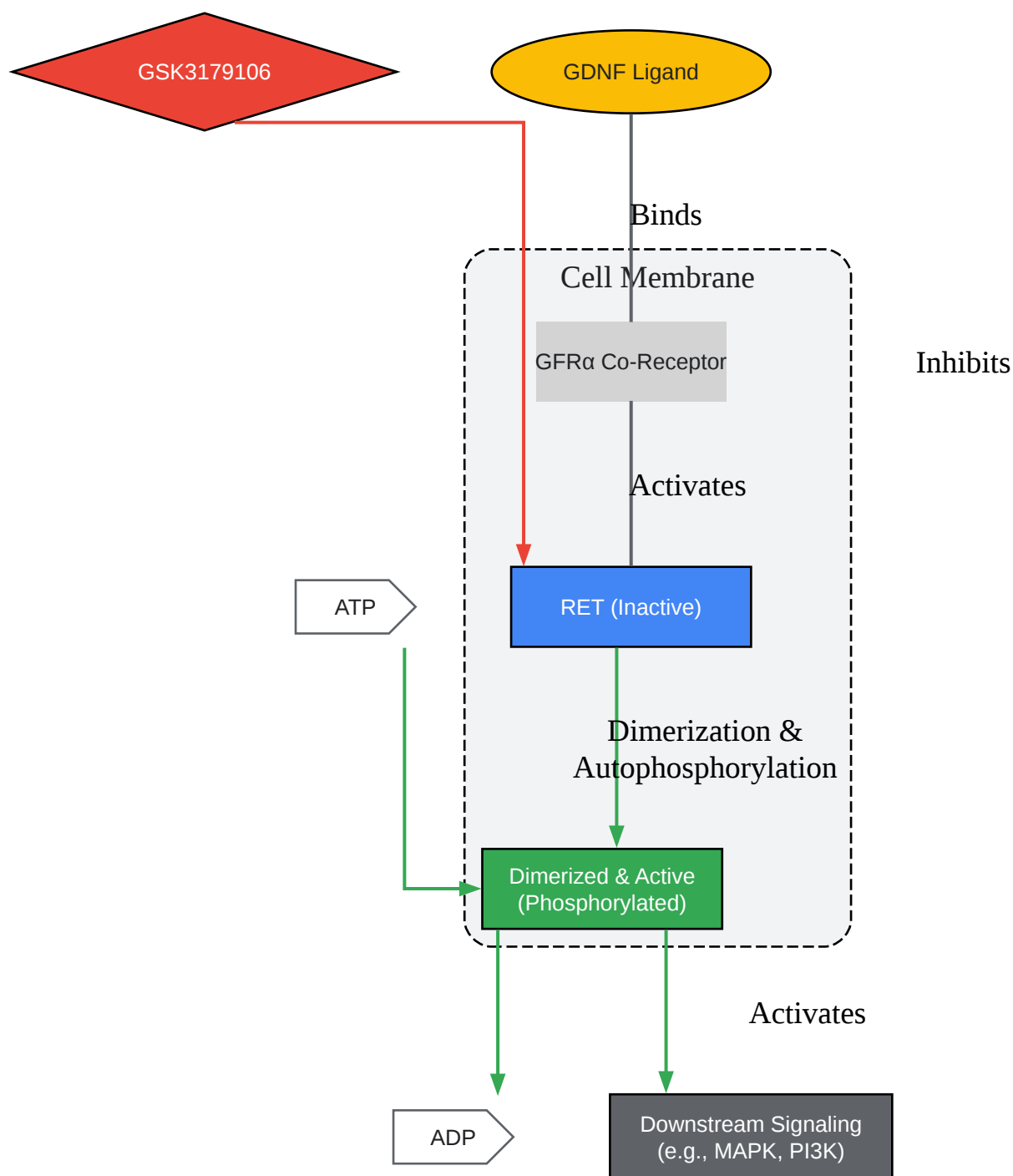
Introduction

GSK3179106 is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.^{[1][2][3]} As a pyridone hinge binder, it demonstrates high affinity for the RET kinase, a key regulator in the development and function of the enteric nervous system (ENS).^{[1][2]} Dysregulation of RET signaling is implicated in the pathophysiology of Irritable Bowel Syndrome (IBS), and **GSK3179106** has been developed as a clinical candidate for its treatment. These application notes provide detailed protocols for key in vitro assays to characterize the potency and cellular activity of **GSK3179106**.

Mechanism of Action

The RET kinase is activated upon binding one of four neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), in conjunction with a specific GPI-anchored co-receptor (GFR α). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating downstream signaling cascades.

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase, preventing this autophosphorylation and thereby blocking downstream signaling.





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References

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